2-Amino-5-chloro-N,3-dimethylbenzamide-d3

Catalog No.
S13971221
CAS No.
M.F
C9H11ClN2O
M. Wt
201.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-chloro-N,3-dimethylbenzamide-d3

Product Name

2-Amino-5-chloro-N,3-dimethylbenzamide-d3

IUPAC Name

2-amino-5-chloro-3-methyl-N-(trideuteriomethyl)benzamide

Molecular Formula

C9H11ClN2O

Molecular Weight

201.67 g/mol

InChI

InChI=1S/C9H11ClN2O/c1-5-3-6(10)4-7(8(5)11)9(13)12-2/h3-4H,11H2,1-2H3,(H,12,13)/i2D3

InChI Key

WOBVZGBINMTNKL-BMSJAHLVSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)NC)Cl

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)Cl)C)N

2-Amino-5-chloro-N,3-dimethylbenzamide-d3 is a deuterated derivative of 2-amino-5-chloro-N,3-dimethylbenzamide, a compound characterized by its aromatic structure and the presence of an amino group and a chlorine atom. The molecular formula is C9H11ClN2OC_9H_{11}ClN_2O, with a molecular weight of approximately 198.65 g/mol. The compound features a chlorinated benzamide structure, which contributes to its potential biological activity and applications in various fields, including pharmaceuticals and agrochemicals.

The chemical reactivity of 2-amino-5-chloro-N,3-dimethylbenzamide-d3 can be explored through several types of reactions:

  • Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Reduction Reactions: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
  • Acylation Reactions: The amino group can participate in acylation reactions, forming amides with various acyl chlorides.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.

The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide-d3 involves several steps:

  • Chlorination: Starting from N,N-dimethyl-3-methylbenzoic acid, chlorine gas is introduced to form 3,5-dichlorobenzoic acid.
  • Methylation: A Grignard reagent is used to replace one of the chlorine atoms with a methyl group.
  • Nitro Group Introduction: The resulting compound undergoes nitration to introduce a nitro group at the appropriate position.
  • Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation.
  • Final Condensation: Finally, the compound is reacted with methylamine to yield the desired product.

This multi-step synthesis has been optimized for higher yields and efficiency, achieving yields over 92% in some methods .

2-Amino-5-chloro-N,3-dimethylbenzamide-d3 finds applications in:

  • Pharmaceuticals: As a potential drug candidate due to its biological activity.
  • Agrochemicals: Used in the development of pesticides and herbicides due to its structural properties that may affect plant growth or pest resistance.
  • Research: Utilized in studies involving enzyme inhibition and receptor modulation.

Interaction studies have shown that 2-amino-5-chloro-N,3-dimethylbenzamide-d3 can interact with various biological targets. It has been investigated as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which plays a role in drug metabolism . Understanding these interactions is crucial for assessing the compound's pharmacokinetics and potential side effects.

Several compounds share structural similarities with 2-amino-5-chloro-N,3-dimethylbenzamide-d3. Here are some notable examples:

Compound NameSimilarityUnique Features
2-Amino-5-bromo-N,3-dimethylbenzamide0.87Bromine substitution instead of chlorine
4-Chloro-N,N-dimethylbenzamide0.79Different positioning of the chlorine atom
2-Chloro-6-methyl-N-phenylbenzamide0.81Phenyl substitution providing different reactivity
2-Amino-5-cyano-N,3-dimethylbenzamide0.80Cyano group introduces different properties

These compounds exhibit varying degrees of similarity based on their structural components but differ in their functional groups or positions of substituents, which can significantly influence their biological activities and applications.

Transition Metal-Catalyzed C–H Deuteration Strategies

Transition metal catalysts have revolutionized the direct deuteration of aromatic systems, enabling site-selective hydrogen isotope exchange (HIE) without requiring pre-functionalization. For 2-amino-5-chloro-N,3-dimethylbenzamide-d3, cobalt- and manganese-based systems have shown particular promise in introducing deuterium at the ortho and meta positions of the benzamide core.

Cobalt(II) complexes, when paired with salicylaldehyde ligands, facilitate C–H deuteriomethoxylation using deuterated methanol (CD$$3$$OD) as both solvent and deuterium donor. This method achieves up to 86% yield for benzamide derivatives, with selectivity governed by the 8-aminoquinoline directing group. Manganese catalysts, such as Mn(CO)$$5$$Br, offer complementary regiocontrol through a concerted metalation-deprotonation (CMD) mechanism. The addition of 2-pyridone as an endogenous base enhances deuteration efficiency at the ortho position, achieving >90% deuterium incorporation in model substrates. Palladium systems, though less explored for benzamides, enable nondirected sp$$^2$$ C–H deuteration of phenylacetic acid derivatives using D$$_2$$O, suggesting adaptability to related scaffolds.

Table 1: Comparative Analysis of Transition Metal Catalysts for Benzamide Deuteration

Catalyst SystemDeuterium SourceTemperature (°C)Yield (%)Deuteration Efficiency (%)
Co(II)/salicylaldehydeCD$$_3$$OD808492
Mn(CO)$$_5$$Br/2-pyridoneD$$_2$$O1007895
Pd(OAc)$$_2$$/BpyOHAcOH-d$$_4$$1206588

Key mechanistic studies reveal that cobalt systems proceed via a radical pathway, while manganese catalysts operate through reversible C–H activation, allowing multiple H/D exchange events. The choice of directing group (e.g., 8-aminoquinoline vs. transient imines) critically influences regioselectivity and functional group tolerance.

Optimization of N-Hydroxyphthalimide-Mediated Oxidation Pathways

The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide-d3 often begins with the oxidation of toluene derivatives to benzoic acids, a step significantly enhanced by N-hydroxyphthalimide (NHPI) catalysts. In the presence of cobalt acetylacetonate, NHPI mediates the aerobic oxidation of toluene to benzoic acid under mild conditions (30–50°C, 3–5 MPa O$$_2$$), achieving conversions >95% within 2 hours.

Critical optimization parameters include:

  • Catalyst Loading: A 1:4 molar ratio of NHPI to cobalt acetylacetonate maximizes radical generation while minimizing metal leaching.
  • Solvent Effects: Dichloromethane improves oxygen solubility, accelerating the oxidation rate by 40% compared to acetic acid.
  • Oxygen Pressure: Increasing pressure from 3 MPa to 5 MPa reduces reaction time by 30% without compromising selectivity.

Table 2: Optimization of NHPI/Co(acac)$$_2$$-Catalyzed Toluene Oxidation

ParameterBaseline ValueOptimized ValueYield Improvement
NHPI:Co(acac)$$_2$$ Ratio1:21:4+18%
O$$_2$$ Pressure (MPa)35+22%
Reaction Time (h)21.5-25%

Post-oxidation chlorination steps benefit from NHPI’s ability to stabilize reactive intermediates, reducing byproduct formation during Cl$$_2$$ substitution. This streamlined oxidation-chlorination sequence forms 3,5-dichlorobenzoic acid in 89% yield, a key precursor for subsequent deuteration and methylation steps.

Grignard Reagent Applications in Methylation-Deuteration Synergy

Grignard reagents play a dual role in synthesizing 2-amino-5-chloro-N,3-dimethylbenzamide-d3: introducing methyl groups and enabling deuterium incorporation through subsequent exchange reactions. After chlorination, magnesium-based reagents selectively methylate the 5-position of 3,5-dichlorobenzoic acid under kinetic control.

Methylation-Deuteration Workflow:

  • Shielding and Methylation: A shielding reagent (e.g., trimethylsilyl chloride) protects the 5-chloro position, allowing Grignard methylation at the 3-position with >90% selectivity.
  • Acid-Catalyzed H/D Exchange: The methylated intermediate undergoes deuteration via D$$2$$SO$$4$$/D$$_2$$O treatment, replacing acidic α-hydrogens adjacent to the amide group.
  • Catalytic Hydrogenation: Nitro groups introduced during nitration steps are reduced with D$$_2$$ gas over Pd/C, achieving >99% deuterium incorporation at the 2-amino position.

Table 3: Grignard Reagents in Methylation-Deuteration Sequences

ReagentMethylation SiteDeuteration Efficiency (%)Total Yield (%)
CH$$_3$$MgBr3-position9285
CD$$_3$$MgI3-position9882
(CH$$3$$)$$2$$CuLi3,5-positions8878

Notably, using deuterated Grignard reagents (e.g., CD$$_3$$MgI) directly introduces deuterated methyl groups, bypassing subsequent exchange steps. This approach synergizes with transition metal-catalyzed deuteration, enabling precise isotopic labeling at multiple positions.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

201.0748209 g/mol

Monoisotopic Mass

201.0748209 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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